
(3R)-3-propan-2-yl-3-propylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-propan-2-yl-3-propylazetidin-2-one, also known as AZD-5213, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of azetidine-2-one derivatives, which have been found to exhibit various pharmacological activities.
Wirkmechanismus
The mechanism of action of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves its interaction with the nAChRs. It has been reported to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can have various biochemical and physiological effects. It has been found to enhance cognitive performance in animal models, including learning and memory. It has also been reported to have anxiolytic and antidepressant effects, which may be due to its modulation of the nAChRs. In addition, (3R)-3-propan-2-yl-3-propylazetidin-2-one has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (3R)-3-propan-2-yl-3-propylazetidin-2-one in lab experiments is its selectivity for the α4β2 and α7 nAChRs. This allows for the investigation of the specific effects of modulating these receptors. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the investigation of (3R)-3-propan-2-yl-3-propylazetidin-2-one. One area of research could be its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction could be the investigation of its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the development of more potent and selective modulators of the nAChRs could be an area of future research.
Synthesemethoden
The synthesis of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves the reaction of 2-bromo-1-propanol with 1-phenyl-1H-pyrrole-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield the desired compound with good purity and yield.
Wissenschaftliche Forschungsanwendungen
(3R)-3-propan-2-yl-3-propylazetidin-2-one has been investigated for its potential therapeutic applications in various fields. One of the major areas of research has been its use as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are known to play a crucial role in various physiological processes, including learning, memory, and cognition. Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can selectively modulate the α4β2 and α7 nAChRs, which are involved in these processes.
Eigenschaften
CAS-Nummer |
154520-37-3 |
|---|---|
Produktname |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-9(7(2)3)6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11)/t9-/m0/s1 |
InChI-Schlüssel |
ATQRQLIOPPUXMY-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@]1(CNC1=O)C(C)C |
SMILES |
CCCC1(CNC1=O)C(C)C |
Kanonische SMILES |
CCCC1(CNC1=O)C(C)C |
Synonyme |
2-Azetidinone,3-(1-methylethyl)-3-propyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
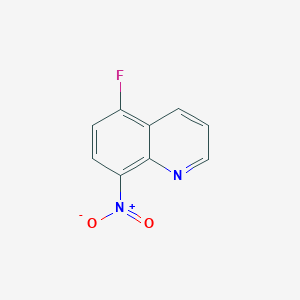

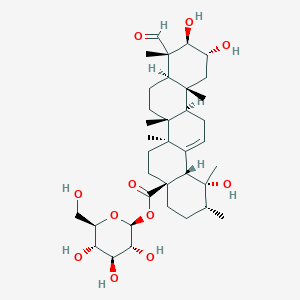

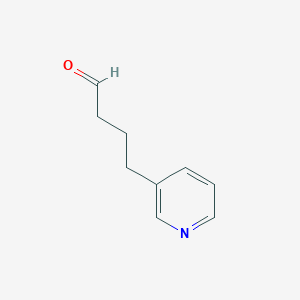


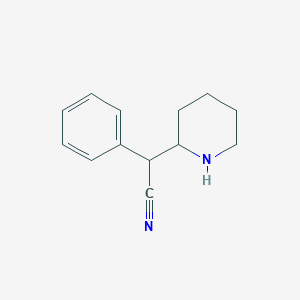


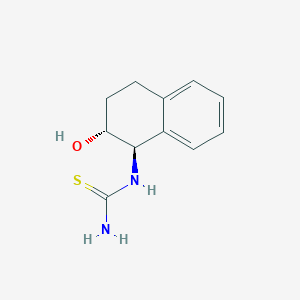
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)